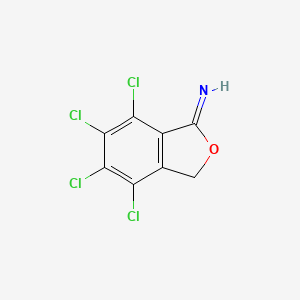![molecular formula C12H27N2O3P B14365086 Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate CAS No. 93370-40-2](/img/no-structure.png)
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is a complex organic compound with a unique structure that includes both phosphonate and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate typically involves the reaction of diethylamine with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [1,2-bis(dimethylamino)ethenyl]phosphonate
- Diethyl [1,2-bis(diethylamino)ethenyl]phosphonate
- Dimethyl [1,2-bis(dipropylamino)ethenyl]phosphonate
Uniqueness
Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate is unique due to its specific combination of phosphonate and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
| 93370-40-2 | |
Formule moléculaire |
C12H27N2O3P |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-N,N,N',N'-tetraethylethene-1,2-diamine |
InChI |
InChI=1S/C12H27N2O3P/c1-7-13(8-2)11-12(14(9-3)10-4)18(15,16-5)17-6/h11H,7-10H2,1-6H3 |
Clé InChI |
WNDJBOATNKHGER-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=C(N(CC)CC)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


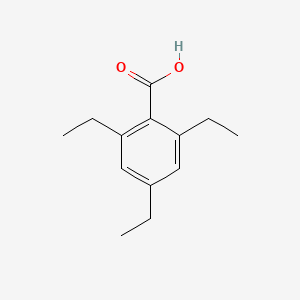
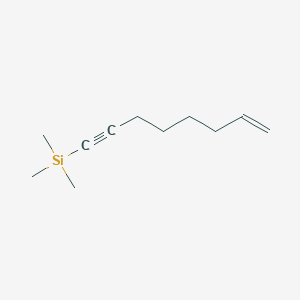
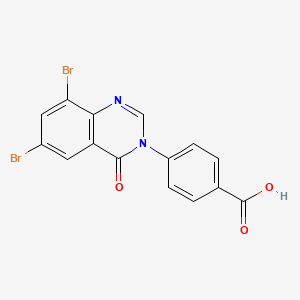
![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
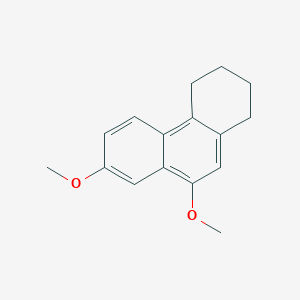
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
